4-(1-Aminobutyl)-3-methylphenol is an organic compound classified under the category of phenolic compounds. It contains an amino group and a hydroxyl group, making it a significant molecule in various chemical and biological applications. The molecular formula for this compound is CHN O, with a molecular weight of 179.26 g/mol. Its structure features a 3-methylphenol core with an aminobutyl side chain, which contributes to its reactivity and potential applications in medicinal chemistry and industrial processes.
This compound can be sourced through synthetic routes involving common starting materials such as 3-methylphenol (m-cresol) and alkylating agents like 1-bromobutane. It falls under the classification of amino phenols, which are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis.
The synthesis of 4-(1-Aminobutyl)-3-methylphenol can be achieved through several methods:
The molecular structure of 4-(1-Aminobutyl)-3-methylphenol can be represented by its canonical SMILES notation: CCCC(C1=C(C=C(C=C1)O)C)N
. The InChI key for this compound is ARUXPZOFLKFFFS-UHFFFAOYSA-N. The structural representation shows a hydroxyl group (-OH) attached to the aromatic ring, contributing to its phenolic character.
Property | Value |
---|---|
Molecular Formula | CHN O |
Molecular Weight | 179.26 g/mol |
IUPAC Name | 4-(1-aminobutyl)-3-methylphenol |
InChI | InChI=1S/C11H17NO/c1-3-4-11(12)10-6-5-9(13)7-8(10)2/h5-7,11,13H,3-4,12H2,1-2H3 |
InChI Key | ARUXPZOFLKFFFS-UHFFFAOYSA-N |
Canonical SMILES | CCCC(C1=C(C=C(C=C1)O)C)N |
4-(1-Aminobutyl)-3-methylphenol is involved in various chemical reactions:
The mechanism of action for 4-(1-Aminobutyl)-3-methylphenol involves its interaction with biological targets:
The physical properties of 4-(1-Aminobutyl)-3-methylphenol include:
Key chemical properties include:
4-(1-Aminobutyl)-3-methylphenol has several applications across different fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8